4-[(1-BENZYL-1H-PYRAZOL-4-YL)CARBAMOYL]BUTANOIC ACID
Description
4-[(1-Benzyl-1H-pyrazol-4-yl)carbamoyl]butanoic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further connected to a butanoic acid moiety through a carbamoyl linkage
Properties
IUPAC Name |
5-[(1-benzylpyrazol-4-yl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-14(7-4-8-15(20)21)17-13-9-16-18(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,9,11H,4,7-8,10H2,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKVYDGGCUQGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Benzyl-1H-pyrazol-4-yl)carbamoyl]butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 1-Benzyl-1H-pyrazole: This can be achieved by reacting benzylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Carbamoylation: The 1-benzyl-1H-pyrazole is then reacted with a suitable isocyanate or carbamoyl chloride to introduce the carbamoyl group.
Butanoic Acid Attachment: Finally, the carbamoylated pyrazole is coupled with a butanoic acid derivative, such as butanoyl chloride, under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Benzyl-1H-pyrazol-4-yl)carbamoyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(1-Benzyl-1H-pyrazol-4-yl)carbamoyl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-4-yl)benzoic acid: A structurally related compound with a pyrazole ring attached to a benzoic acid moiety.
1-Benzyl-4-pyrazole boronic acid pinacol ester: Another pyrazole derivative with a boronic acid ester group.
Uniqueness
4-[(1-Benzyl-1H-pyrazol-4-yl)carbamoyl]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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